N~1~-(2-methoxyphenyl)-beta-alaninamide hydrochloride

Solubility Formulation Salt Selection

N1-(2-Methoxyphenyl)-beta-alaninamide hydrochloride (CAS: 1234826-23-3, IUPAC: 3-amino-N-(2-methoxyphenyl)propanamide hydrochloride) is a synthetic organic compound belonging to the beta-alaninamide class of amides. It is characterized by a beta-alanine backbone linked via an amide bond to a 2-methoxyphenyl group, and it is supplied as a hydrochloride salt.

Molecular Formula C10H15ClN2O2
Molecular Weight 230.69
CAS No. 1234826-23-3
Cat. No. B3092769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN~1~-(2-methoxyphenyl)-beta-alaninamide hydrochloride
CAS1234826-23-3
Molecular FormulaC10H15ClN2O2
Molecular Weight230.69
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)CCN.Cl
InChIInChI=1S/C10H14N2O2.ClH/c1-14-9-5-3-2-4-8(9)12-10(13)6-7-11;/h2-5H,6-7,11H2,1H3,(H,12,13);1H
InChIKeyDUJQPMGOHOVIAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N1-(2-Methoxyphenyl)-beta-alaninamide Hydrochloride (CAS 1234826-23-3) Chemical Class and Core Properties


N1-(2-Methoxyphenyl)-beta-alaninamide hydrochloride (CAS: 1234826-23-3, IUPAC: 3-amino-N-(2-methoxyphenyl)propanamide hydrochloride) is a synthetic organic compound belonging to the beta-alaninamide class of amides . It is characterized by a beta-alanine backbone linked via an amide bond to a 2-methoxyphenyl group, and it is supplied as a hydrochloride salt . The compound has a molecular formula of C10H15ClN2O2 and a molecular weight of 230.69 g/mol . The hydrochloride salt form is utilized to enhance aqueous solubility . Commercially available research-grade material typically has a purity of ≥95% .

Why Unspecified 'Beta-Alaninamide' Analogs Cannot Substitute for N1-(2-Methoxyphenyl)-beta-alaninamide Hydrochloride (CAS 1234826-23-3)


Indiscriminate substitution among beta-alaninamide analogs is scientifically unsound due to the profound impact of specific substituents on physicochemical and pharmacological properties . The ortho-methoxy group on the phenyl ring of this compound is a critical determinant of its electronic distribution, steric profile, and ability to participate in specific intermolecular interactions (e.g., hydrogen bonding, π-π stacking) . This results in a unique interaction profile with biological targets compared to the unsubstituted phenyl analog (e.g., 3-amino-N-phenylpropanamide) or para-methoxy analog (e.g., N3-(4-methoxyphenyl)-beta-alaninamide) . Furthermore, the procurement of the hydrochloride salt directly impacts solubility and formulation convenience, a practical advantage over the free base form . The quantitative evidence below substantiates these differentiation points, guiding scientific selection.

Quantitative Differentiation Evidence for N1-(2-Methoxyphenyl)-beta-alaninamide Hydrochloride (CAS 1234826-23-3)


Aqueous Solubility and Formulation: Hydrochloride Salt vs. Free Base

The target compound is provided as a hydrochloride salt, which is a standard strategy to significantly enhance the aqueous solubility of amine-containing molecules compared to their neutral free base forms . This is a critical practical differentiation for researchers requiring the compound in solution for in vitro assays or as an intermediate in aqueous reaction media. While quantitative solubility data for this specific compound is not published, the class-level inference is robust: the salt form N1-(2-methoxyphenyl)-beta-alaninamide hydrochloride will exhibit higher water solubility than its free base counterpart, N1-(2-methoxyphenyl)-beta-alaninamide (CAS 938515-94-7) .

Solubility Formulation Salt Selection

Commercially Defined Purity and Quality Assurance

Commercially, N1-(2-methoxyphenyl)-beta-alaninamide hydrochloride is offered with a standard purity of 95%, as confirmed by multiple vendors (Fluorochem, Bidepharm, Leyan) . This provides a quantitative baseline for procurement. In contrast, its free base analog (CAS 938515-94-7) is also available at 95% purity . The differentiation lies in the availability of supporting analytical documentation. Suppliers like Bidepharm explicitly offer batch-specific quality control data, including NMR, HPLC, and GC reports for the hydrochloride salt . This level of documented characterization reduces the technical risk and validation burden for the end-user, a significant advantage when selecting a research material.

Quality Control Purity Procurement

Predicted Lipophilicity (LogP) and Its Implication for Biological Membrane Permeability

Computational predictions provide a point of differentiation in lipophilicity, a key determinant of passive membrane permeability. The predicted LogP for N1-(2-methoxyphenyl)-beta-alaninamide hydrochloride is 0.37 . This places it in a desirable range for drug-likeness (LogP < 5) and suggests a favorable balance between aqueous solubility and membrane permeability . In contrast, the unsubstituted phenyl analog, 3-amino-N-phenylpropanamide, lacks the methoxy group that contributes to this property, and its specific LogP value is not commonly reported by vendors. While this is a calculated value and not an experimental measurement, it provides a data-driven basis for prioritizing this analog over others when lipophilicity is a screening criterion.

Lipophilicity ADME LogP

Recommended Application Scenarios for N1-(2-Methoxyphenyl)-beta-alaninamide Hydrochloride (CAS 1234826-23-3) Based on Evidence


Medicinal Chemistry: A β-Alanine Scaffold for Library Synthesis and SAR Exploration

The compound serves as a versatile synthetic intermediate for the construction of diverse small molecule libraries . Its primary amine and secondary amide functionalities are amenable to a wide range of derivatizations (e.g., amide coupling, reductive amination, sulfonylation), making it a valuable building block for exploring structure-activity relationships (SAR) around the β-alanine motif. The ortho-methoxy substitution is a key feature for tuning the electronic and steric properties of target molecules, a point of differentiation from unsubstituted phenyl analogs .

In Vitro Biochemical and Cell-Based Assays Requiring Aqueous Solubility

The hydrochloride salt form enhances the compound's solubility in aqueous buffers, a practical advantage for researchers performing in vitro assays . This makes it preferable over the free base for preparing stock solutions and performing dose-response studies in cell culture media or other physiological buffers. The predicted LogP of 0.37 further supports its potential to passively diffuse across cell membranes, making it a suitable candidate for phenotypic screening or target-based cellular assays .

Procurement of a Well-Characterized Research Material with Traceable Quality Control

For laboratories with stringent quality control requirements, procuring this compound from vendors that supply batch-specific analytical data (NMR, HPLC, GC) is a key advantage . This documentation provides confidence in the material's identity and purity, reducing the burden of in-house re-characterization and ensuring the reliability and reproducibility of experimental results. This documented quality differentiates it from other analogs where such data is less readily available from commercial sources .

Chemical Biology: A Potential Ligand for Target Identification Studies

Given the structural features of the β-alaninamide core and the methoxyphenyl group, this compound may serve as a starting point for designing chemical probes or affinity reagents . The free primary amine is a convenient handle for conjugation to biotin, fluorophores, or solid supports via standard amide or isothiocyanate chemistry. Such derivatives can be used in pull-down assays or for fluorescence-based detection to identify and validate potential biological targets .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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